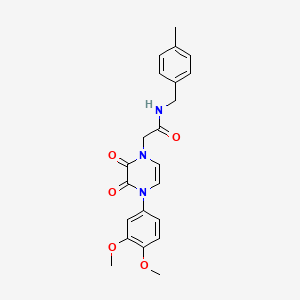

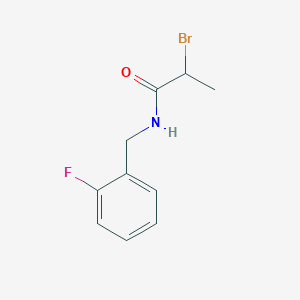

![molecular formula C18H16O7S B2958261 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 866347-88-8](/img/structure/B2958261.png)

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is involved in various synthetic processes due to its chemical structure that allows for selective modifications. For instance, the compound has been used as a key intermediate in the synthesis of capillarisin sulfur analogues, which possess aldose reductase inhibitory activity, showcasing its potential in the development of therapeutic agents (Igarashi et al., 2005). Furthermore, its derivatives have been synthesized for studies in chemiluminescence, indicating its utility in analytical chemistry and potential applications in bioimaging and diagnostics (Watanabe et al., 2010).

Biological Activities

Compounds related to 3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one have shown various biological activities, such as antibacterial and analgesic effects. Novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their analgesic activity in animal models, suggesting the potential of this chemical scaffold in drug development (Rajesha et al., 2011).

Molecular Characterization and In Silico Studies

Molecular characterization and in silico studies have been conducted on derivatives of 3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one to understand their molecular conformation and binding interactions, especially in the context of COX-2 inhibition. This provides valuable insights into the design and development of selective COX-2 inhibitors, which are important in the treatment of inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs (Rullah et al., 2015).

Photochromism and Material Science

The compound's structural framework has been explored in the context of photochromism, a property that could be harnessed in the development of smart materials and molecular switches. Chromenes, including derivatives similar to 3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one, have been studied for their photochromic properties, indicating potential applications in optical data storage and photoresponsive materials (Hobley et al., 2000).

Mécanisme D'action

Biochemical Pathways

Given its potential therapeutic and industrial applications, it may influence a variety of biochemical pathways

Result of Action

Based on its potential therapeutic and industrial applications, it may have a variety of effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonyl-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-4-6-14-11(8-12)9-17(18(19)25-14)26(20,21)13-5-7-15(23-2)16(10-13)24-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJSPXRGWBQWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2958178.png)

![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/no-structure.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)

![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)

![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)